molecular formula C5H11NO B571535 2-(Azetidin-1-yl)ethanol CAS No. 67896-18-8

2-(Azetidin-1-yl)ethanol

Cat. No. B571535
CAS RN: 67896-18-8
M. Wt: 101.149
InChI Key: ZVZDSUOAJCQVDF-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)ethanol is a chemical compound with the molecular formula C5H11NO . It is also known by its IUPAC name 2-(1-azetidinyl)ethanol .


Molecular Structure Analysis

The molecular weight of this compound is 101.15 . The InChI code for this compound is 1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2 . The 3D structure of the compound can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 101.15 . The compound should be stored in a refrigerator .

Safety and Hazards

The safety information for 2-(Azetidin-1-yl)ethanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(azetidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZDSUOAJCQVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712271
Record name 2-(Azetidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67896-18-8
Record name 2-(Azetidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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